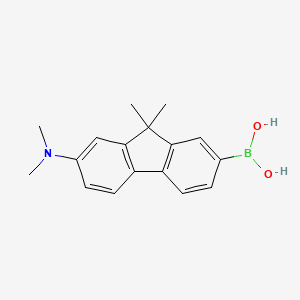
(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid is an organoboron compound that has garnered interest in various fields of research due to its unique chemical properties This compound is characterized by the presence of a boronic acid group attached to a fluorenyl moiety, which is further substituted with a dimethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid typically involves the borylation of a suitable fluorenyl precursor. One common method is the Miyaura borylation reaction, where an aryl halide is treated with a diboron reagent in the presence of a palladium catalyst and a base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods leverage automated systems to control reaction parameters precisely, ensuring consistent product quality and yield. The use of flow reactors allows for better heat and mass transfer, reducing reaction times and minimizing side reactions .
Chemical Reactions Analysis
Types of Reactions
(7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Suzuki-Miyaura Coupling: Biaryl or diaryl compounds.
Oxidation: Boronic esters or borates.
Substitution: Substituted fluorenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid is utilized as a building block for the synthesis of complex organic molecules. Its ability to undergo Suzuki-Miyaura coupling makes it valuable for constructing biaryl compounds, which are important in pharmaceuticals and materials science .
Biology
The compound’s boronic acid group can interact with diols and other biomolecules, making it useful in the development of biosensors and diagnostic tools.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as therapeutic agents. The compound’s ability to form stable complexes with biomolecules can be leveraged for drug delivery and targeting .
Industry
Industrially, the compound is used in the synthesis of advanced materials, including polymers and electronic devices. Its unique chemical properties enable the development of materials with specific electronic and optical characteristics .
Mechanism of Action
The mechanism of action of (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid involves its interaction with various molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, facilitating its use in sensing and catalysis. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar applications but lacks the additional functional groups present in (7-(Dimethylamino)-9,9-dimethyl-9H-fluoren-2-yl)boronic acid.
Naphthylboronic Acid: Another boronic acid derivative with a naphthyl group, offering different electronic and steric properties.
Pinacolboronic Ester: A boronic ester with a pinacol protecting group, commonly used in organic synthesis.
Uniqueness
This compound is unique due to the presence of both a dimethylamino group and a boronic acid group on a fluorenyl scaffold. This combination imparts distinct reactivity and potential for diverse applications in synthesis, sensing, and materials science .
Properties
Molecular Formula |
C17H20BNO2 |
|---|---|
Molecular Weight |
281.2 g/mol |
IUPAC Name |
[7-(dimethylamino)-9,9-dimethylfluoren-2-yl]boronic acid |
InChI |
InChI=1S/C17H20BNO2/c1-17(2)15-9-11(18(20)21)5-7-13(15)14-8-6-12(19(3)4)10-16(14)17/h5-10,20-21H,1-4H3 |
InChI Key |
HSBYGDGNPUKWAW-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C)C)C=C(C=C3)N(C)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















